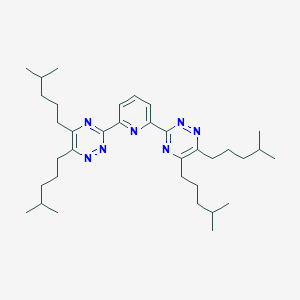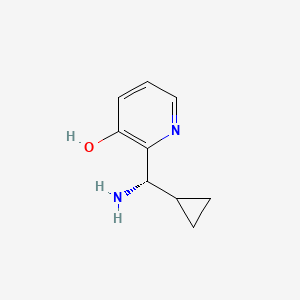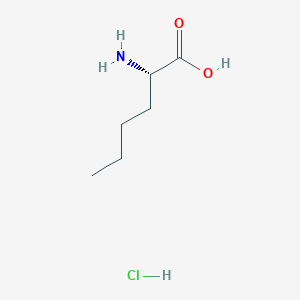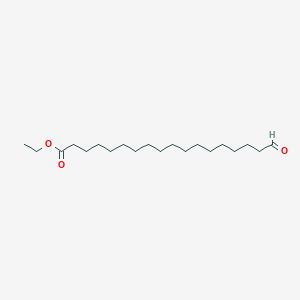![molecular formula C24H17ClSi B12966351 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole is an organosilicon compound that belongs to the class of dibenzosiloles These compounds are characterized by their unique silicon-containing fused ring structures, which impart distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole can be synthesized through various organic synthesis methods. One common approach involves the reaction of 5,5-diphenyl-5H-dibenzo[b,d]silole with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound while maintaining stringent safety and environmental standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the compound can lead to the formation of silanes using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents (e.g., H2O2, KMnO4) in aqueous or organic solvents.
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or THF.
Major Products:
Substitution: Formation of substituted dibenzosiloles.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and materials.
Biology: Investigated for its potential use in bioimaging and biosensing due to its unique photophysical properties.
Medicine: Explored for its potential as a drug delivery agent and in the development of novel therapeutic compounds.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole involves its interaction with molecular targets through its reactive chlorine atom and phenyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity. The silicon atom in the dibenzosilole structure also plays a crucial role in stabilizing the compound and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
5,5-Diphenyl-5H-dibenzo[b,d]silole: Lacks the chlorine atom, leading to different reactivity and applications.
9,9-Dimethyl-9H-9-silafluorene: Contains methyl groups instead of phenyl groups, resulting in distinct chemical properties.
3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole: Similar structure but with methyl groups instead of phenyl groups, affecting its reactivity and applications.
Uniqueness: 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole is unique due to the presence of both chlorine and phenyl groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C24H17ClSi |
|---|---|
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
1-chloro-5,5-diphenylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C24H17ClSi/c25-21-15-9-17-23-24(21)20-14-7-8-16-22(20)26(23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H |
InChI-Schlüssel |
KPGLQBYVIKRWGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si]2(C3=C(C4=CC=CC=C42)C(=CC=C3)Cl)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one](/img/structure/B12966270.png)
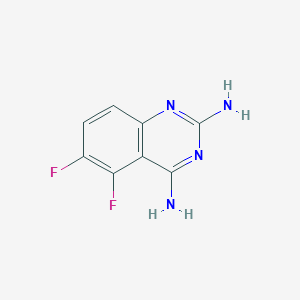

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
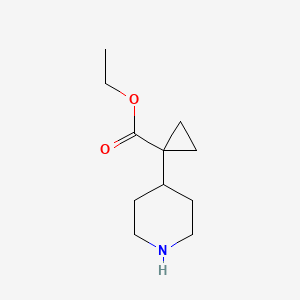
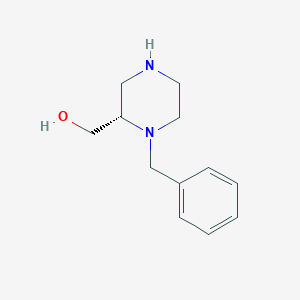
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)

